molecular formula C11H13ClO2 B1453408 2-(4-Methylphenoxy)butanoyl chloride CAS No. 1160257-52-2

2-(4-Methylphenoxy)butanoyl chloride

Cat. No.: B1453408
CAS No.: 1160257-52-2
M. Wt: 212.67 g/mol
InChI Key: XWALUWSNMHPKSG-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)butanoyl chloride is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 . This compound is primarily used in proteomics research and is known for its role in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 2-(4-Methylphenoxy)butanoyl chloride typically involves the reaction of 4-methylphenol with butanoyl chloride under specific conditions. The process generally requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Methylphenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions often require solvents such as dichloromethane or toluene.

Scientific Research Applications

2-(4-Methylphenoxy)butanoyl chloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which 2-(4-Methylphenoxy)butanoyl chloride exerts its effects involves its reactivity with various nucleophiles. The molecular targets often include hydroxyl or amine groups, leading to the formation of esters or amides. The pathways involved typically include nucleophilic substitution mechanisms .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenoxy)butanoyl chloride include:

  • 2-(4-Methylphenoxy)acetyl chloride
  • 2-(4-Methylphenoxy)propionyl chloride
  • 2-(4-Methylphenoxy)valeryl chloride

What sets this compound apart is its specific chain length and the resulting reactivity profile, making it suitable for unique applications in both research and industry .

Properties

IUPAC Name

2-(4-methylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALUWSNMHPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277643
Record name Butanoyl chloride, 2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-52-2
Record name Butanoyl chloride, 2-(4-methylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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